molecular formula C10H15N B3098345 N-ethyl-3,5-dimethylaniline CAS No. 13342-22-8

N-ethyl-3,5-dimethylaniline

Cat. No.: B3098345
CAS No.: 13342-22-8
M. Wt: 149.23 g/mol
InChI Key: PNBMTHXANKLTAT-UHFFFAOYSA-N
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Description

N-ethyl-3,5-dimethylaniline is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, featuring an ethyl group and two methyl groups attached to the nitrogen and the benzene ring, respectively. This compound is of interest due to its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-3,5-dimethylaniline can be synthesized through the alkylation of 3,5-dimethylaniline with ethyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by the addition of an ethyl halide (e.g., ethyl bromide) to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves the catalytic alkylation of 3,5-dimethylaniline with ethylene in the presence of a suitable catalyst. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into the corresponding amine or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-ethyl-3,5-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-3,5-dimethylaniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, and its aromatic ring can participate in electrophilic aromatic substitution reactions. The ethyl and methyl groups influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A similar compound with two methyl groups attached to the nitrogen.

    N-Ethylaniline: A compound with an ethyl group attached to the nitrogen but without the additional methyl groups on the benzene ring.

    3,5-Dimethylaniline: A compound with two methyl groups on the benzene ring but without the ethyl group on the nitrogen.

Uniqueness

N-ethyl-3,5-dimethylaniline is unique due to the presence of both ethyl and methyl groups, which influence its chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in various chemical syntheses and industrial applications.

Properties

IUPAC Name

N-ethyl-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-4-11-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBMTHXANKLTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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